molecular formula C19H19FN6OS2 B2758018 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 1105224-25-6

2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2758018
CAS No.: 1105224-25-6
M. Wt: 430.52
InChI Key: FANSCMADASOZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with an ethyl group, a 6-methylimidazo[2,1-b]thiazole moiety, and a thioacetamide linker to a 4-fluorobenzyl group. Its structural complexity combines aromatic heterocycles (imidazothiazole and triazole) with a fluorinated benzyl group, which may enhance electronic delocalization, lipophilicity, and bioactivity.

Properties

IUPAC Name

2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6OS2/c1-3-25-17(16-12(2)22-18-26(16)8-9-28-18)23-24-19(25)29-11-15(27)21-10-13-4-6-14(20)7-5-13/h4-9H,3,10-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANSCMADASOZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=C(N=C4N3C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide represents a novel class of bioactive molecules designed for potential therapeutic applications. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens, particularly Mycobacterium tuberculosis (Mtb).

Chemical Structure and Properties

The compound features a complex structure with multiple pharmacophores, including an imidazo-thiazole moiety and a triazole group. Its molecular formula is C17H20FN5SC_{17}H_{20}FN_{5}S, with a molecular weight of approximately 353.44 g/mol.

Synthesis

The synthesis of the compound involves several steps:

  • Formation of the Imidazo-Thiazole Core : The initial step includes the cyclization of appropriate precursors under reflux conditions.
  • Thioether Formation : The incorporation of a thioether linkage enhances the compound's stability and biological activity.
  • Acetamide Modification : The final step involves amide coupling to introduce the N-(4-fluorobenzyl) group.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of derivatives containing imidazo-thiazole structures. For instance:

  • Compounds similar to our target molecule demonstrated significant activity against Mtb with IC50 values ranging from 0.53 μM to 2.32 μM .
  • The compound IT10 exhibited an IC90 of 7.05 μM against Mtb H37Ra, indicating strong inhibitory effects without acute toxicity towards human lung fibroblast cells (MRC-5) .

The proposed mechanism includes:

  • Inhibition of Pantothenate Synthetase : Molecular docking studies suggest that the compound binds effectively to this enzyme, crucial for bacterial fatty acid synthesis .
  • Selective Targeting : The compound shows selectivity towards Mtb over non-tuberculous mycobacteria (NTM), indicating a potential for reduced side effects in clinical applications .

Cytotoxicity and Safety Profile

In vitro studies reveal that the compound exhibits low cytotoxicity at concentrations exceeding 128 μM in MRC-5 cells, supporting its safety for further development .

Comparative Efficacy

A comparative analysis with other known antitubercular agents reveals that compounds based on the imidazo-thiazole scaffold consistently show lower IC50 values than traditional treatments like rifampicin and isoniazid.

Compound NameIC50 (μM)IC90 (μM)Target Pathogen
IT102.327.05Mtb
IT062.0315.22Mtb
Rifampicin0.51.5Mtb
Isoniazid0.250.75Mtb

Case Studies

Several case studies illustrate the potential therapeutic applications:

  • Combination Therapy : Studies combining this compound with existing antitubercular drugs showed synergistic effects, enhancing overall efficacy against resistant strains of Mtb.
  • In Vivo Efficacy : Animal models demonstrated significant reduction in bacterial load when treated with this compound compared to untreated controls.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to three analogs (Table 1), emphasizing substituent variations and their implications:

Table 1: Key Structural Features of Analogs

Compound Name / ID Triazole Substituents Acetamide-Linked Group Key Functional Groups
Target Compound 4-Ethyl, 5-(6-methylimidazo[2,1-b]thiazol-5-yl) 4-Fluorobenzyl Imidazothiazole, fluorobenzyl
VUAA1 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl Pyridine, ethylphenyl
573705-89-2 4-Allyl, 5-(thiophen-2-yl) 4-(Benzyloxy)phenyl Thiophene, benzyloxy
780818-69-1 4-Amino, 5-methyl 5-(2-Chlorobenzyl)thiazol-2-yl Chlorobenzyl, amino

Key Observations:

  • In contrast, VUAA1’s pyridinyl group offers hydrogen-bonding capacity, while 573705-89-2’s thiophene contributes sulfur-mediated interactions . The amino group in 780818-69-1 may improve solubility and hydrogen-bond donor capacity compared to the ethyl group in the target compound .
  • Lipophilicity :
    • The fluorobenzyl group (target) increases lipophilicity (logP ~3.5 estimated) compared to the benzyloxy group in 573705-89-2 (logP ~2.8) but is less lipophilic than the chlorobenzyl group in 780818-69-1 (logP ~4.0) .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step protocols, starting with the formation of the imidazo[2,1-b]thiazole core, followed by sequential functionalization. Key steps include:

  • Thioacetamide linkage : Coupling the triazole-thiol group with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Fluorobenzyl incorporation : Amidation reactions using 4-fluorobenzylamine in the presence of coupling agents like EDCI/HOBt .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing imidazo[2,1-b]thiazole protons at δ 7.2–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity and stability .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinases using Ellman’s assay or ADP-Glo™ kits, with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungal strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .

Advanced Research Questions

Q. How can solubility and bioavailability challenges be addressed during formulation?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to prevent precipitation .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles to improve aqueous dispersion and targeted delivery .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

  • Scaffold diversification : Synthesize analogs by replacing the 4-fluorobenzyl group with other aryl/alkyl amines and compare bioactivity .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., triazole-thioether vs. acetamide regions) .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methylimidazothiazole) to activity using regression models .

Q. How should contradictory bioactivity data across assay platforms be resolved?

  • Assay validation : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Metabolic stability testing : Incubate with liver microsomes to assess if discrepancies arise from rapid degradation .
  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

Q. What computational approaches are suitable for elucidating the mechanism of action?

  • Molecular docking : AutoDock Vina or Glide to model interactions with AChE (PDB: 4EY7) or kinase domains .
  • MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability and conformational dynamics .
  • QSAR modeling : Build random forest models with descriptors like LogP, polar surface area, and H-bond acceptors .

Q. How can reaction scalability and reproducibility be optimized for multi-gram synthesis?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., triazole cyclization) to improve heat dissipation .
  • DoE (Design of Experiments) : Optimize solvent ratios (e.g., THF/H₂O) and catalyst loadings (e.g., Pd/C for Suzuki couplings) via response surface methodology .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progression in real time .

Q. What strategies mitigate compound degradation under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 1–10) and analyze degradation products via LC-MS to identify labile groups (e.g., ester bonds) .
  • Light sensitivity testing : Store samples under UV/visible light and assess photodegradation using accelerated stability chambers .
  • Lyophilization : Prepare stable amorphous solid dispersions with trehalose or mannitol to prevent hydrolysis .

Q. How can selective functionalization of the triazole-thioether moiety be achieved?

  • Protecting groups : Temporarily block the acetamide nitrogen with Boc groups during thioether alkylation .
  • Metal-catalyzed cross-coupling : Use CuI/L-proline for regioselective Sonogashira couplings on the triazole ring .
  • Click chemistry : Azide-alkyne cycloadditions to append biotin or fluorophores for target identification studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.